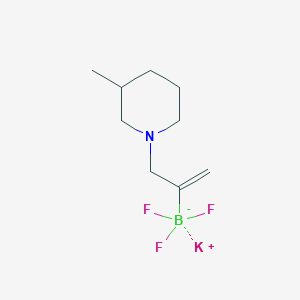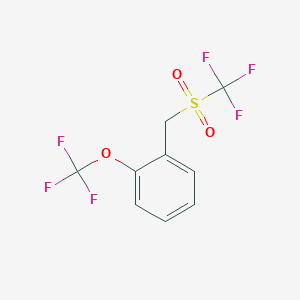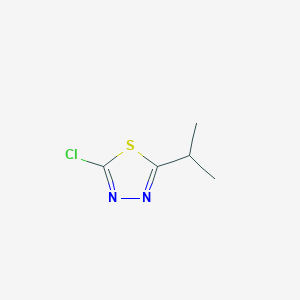
4-(4-chlorophenyl)-2-(pyrrolidin-2-yl)-1H-imidazole dihydrochloride
Descripción general
Descripción
“4-(4-chlorophenyl)-2-(pyrrolidin-2-yl)-1H-imidazole dihydrochloride” is a chemical compound that contains an imidazole ring, which is a five-membered planar ring of two nitrogen atoms and three carbon atoms. It also contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. The compound also has a phenyl ring substituted with a chlorine atom.
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the imidazole ring, possibly through a condensation reaction. The pyrrolidine ring could be formed through a similar process. The chlorophenyl group could be added through a substitution reaction.Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the imidazole, pyrrolidine, and chlorophenyl groups. The exact structure would depend on the specific locations of these groups on the molecule.Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the imidazole and pyrrolidine rings, as well as the chlorophenyl group. The nitrogen atoms in the rings could act as nucleophiles in reactions, while the chlorine atom could be a leaving group in substitution reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Some general predictions can be made based on the groups present in the molecule. For example, the presence of nitrogen and chlorine atoms could make the compound polar, affecting its solubility in different solvents.Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthesis and Biological Study of Oxopyrimidines and Thiopyrimidines : This study outlines the synthesis of oxopyrimidines and thiopyrimidines derived from imidazo[1,2-a]pyridin-3-carbaldehyde, showcasing the antimicrobial properties of these compounds. Such research indicates the utility of the core structure in developing potential antimicrobial agents (Ladani et al., 2009).
Chemical, Electrochemical, Quantum, and Surface Analysis Evaluation on Corrosion Inhibition : Imidazo[4,5-b]pyridine derivatives have been evaluated for their corrosion inhibition performance on mild steel, indicating the compound's potential in industrial applications to prevent corrosion (Saady et al., 2021).
Synthesis, Crystal Structure, DFT Studies, and Antimicrobial Activity : This research focuses on synthesizing a novel bicyclic thiohydantoin fused to pyrrolidine compound, providing insights into its structural characterization and antimicrobial efficacy (Nural et al., 2018).
Biological Screening and Antimicrobial Activity
Biological Screening of Imidazo[1,2-a]Pyridines : Various derivatives have been synthesized and screened for their biological activity, showing moderate activity against bacteria and fungi, which highlights the compound's potential in developing new antimicrobials (Bhuva et al., 2015).
Antibacterial and Antifungal Activity of Nicotinonitrile Derivatives : Pyridine nucleus derivatives, including those with the imidazo[1,2-a]pyridine structure, have been synthesized and tested for their biological activity, further emphasizing the chemical's utility in the synthesis of bioactive compounds (Bhuva et al., 2015).
Material Science and Corrosion Inhibition
- Inhibition Performance Against Mild Steel Corrosion : Imidazo[4,5-b]pyridine derivatives demonstrate significant potential as corrosion inhibitors, essential for protecting industrial materials (Ouakki et al., 2019).
Safety And Hazards
Without specific information, it’s difficult to predict the safety and hazards associated with this compound. However, as with any chemical compound, appropriate safety precautions should be taken when handling it.
Direcciones Futuras
Future research on this compound could involve studying its synthesis, reactivity, and potential biological activity. This could involve experimental studies as well as computational modeling.
Propiedades
IUPAC Name |
5-(4-chlorophenyl)-2-pyrrolidin-2-yl-1H-imidazole;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3.2ClH/c14-10-5-3-9(4-6-10)12-8-16-13(17-12)11-2-1-7-15-11;;/h3-6,8,11,15H,1-2,7H2,(H,16,17);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPXXSGZZLTUNHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=NC=C(N2)C3=CC=C(C=C3)Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-chlorophenyl)-2-(pyrrolidin-2-yl)-1H-imidazole dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5'-Chloro-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione](/img/structure/B1455649.png)
![[1-(3-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1455650.png)
![3-[3-(Trifluoromethyl)phenyl]butan-1-amine](/img/structure/B1455651.png)
![1-{7-[(E)-2-(dimethylamino)vinyl]-2-ethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone](/img/structure/B1455653.png)
![4-Methyl-1-[2-(3-piperidinyl)ethyl]piperidine dihydrochloride](/img/structure/B1455654.png)

![2-Chloro-5-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B1455661.png)


![2-piperazin-1-yl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide dihydrochloride](/img/structure/B1455666.png)



![Methyl 7-methyl-2,4-dioxo-1-(2-phenylethyl)-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1455671.png)